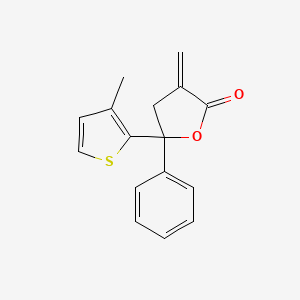
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one is an organic compound that belongs to the class of oxolanes These compounds are characterized by a five-membered ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methylidene Group: This step may involve the use of reagents like methylene iodide in the presence of a base.
Attachment of the Thiophene and Phenyl Groups: These groups can be introduced through coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the thiophene ring.
Reduction: Reduction reactions could target the oxolane ring or the methylidene group.
Substitution: Substitution reactions may occur at the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or alkanes.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science: Potential use in the development of organic semiconductors or polymers.
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
- 3-Methylidene-5-(2-thienyl)-5-phenyloxolan-2-one
- 3-Methylidene-5-(3-thienyl)-5-phenyloxolan-2-one
Uniqueness
The presence of the 3-methylthiophen-2-yl group distinguishes 3-Methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one from its analogs. This unique structural feature may confer distinct chemical and biological properties.
特性
CAS番号 |
71741-90-7 |
|---|---|
分子式 |
C16H14O2S |
分子量 |
270.3 g/mol |
IUPAC名 |
3-methylidene-5-(3-methylthiophen-2-yl)-5-phenyloxolan-2-one |
InChI |
InChI=1S/C16H14O2S/c1-11-8-9-19-14(11)16(10-12(2)15(17)18-16)13-6-4-3-5-7-13/h3-9H,2,10H2,1H3 |
InChIキー |
CYQPQXAYUPSVNU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1)C2(CC(=C)C(=O)O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


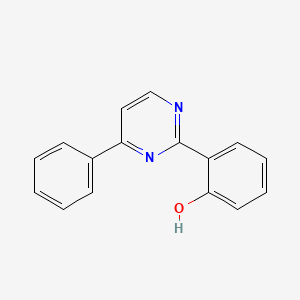
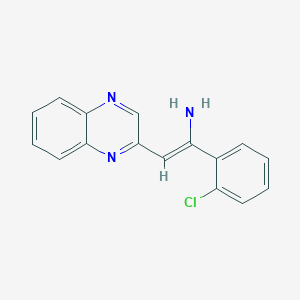

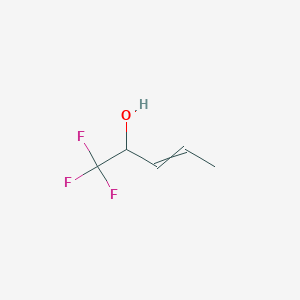
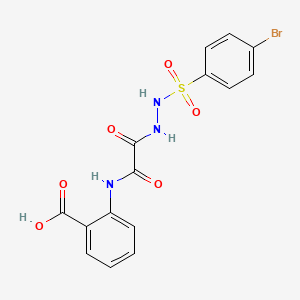

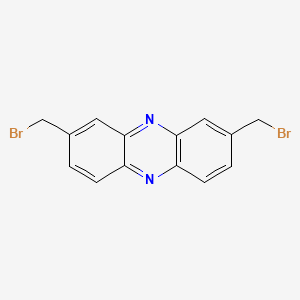
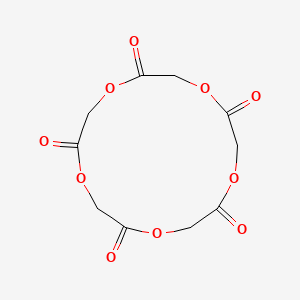
![4-{1-[4-(2-Methylpropyl)phenyl]ethenyl}morpholine](/img/structure/B14467846.png)
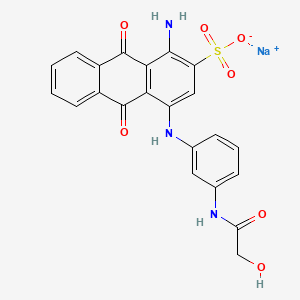


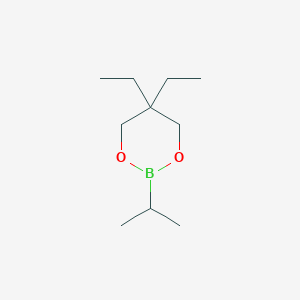
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
